N-butyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
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Overview
Description
N-butyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a novel derivative of thiazole urea. Thiazoles are a class of heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, indicating that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
The synthesis of N-butyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide typically involves the reaction of 2-methoxyphenyl isocyanate with a thiazole derivative under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the urea linkage . Industrial production methods may involve optimization of reaction conditions, such as temperature and pressure, to maximize yield and purity .
Chemical Reactions Analysis
N-butyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
N-butyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Comparison with Similar Compounds
N-butyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide can be compared with other thiazole derivatives, such as:
4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters: These compounds exhibit potent antioxidant activity.
4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles: Known for their radical scavenging activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
IUPAC Name |
N-butyl-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-3-4-9-18-15(22)10-12-11-25-17(19-12)21-16(23)20-13-7-5-6-8-14(13)24-2/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,22)(H2,19,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVMOOUWILGTBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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